2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione
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Overview
Description
2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione is a complex organic compound characterized by its isoindoline-1,3-dione core and a phenoxybutyl side chain with bromomethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The bromomethyl groups are introduced through bromination reactions, often using reagents like N-bromosuccinimide (NBS) under radical conditions .
Industrial Production Methods
Industrial production methods for this compound may involve solventless conditions to adhere to green chemistry principles. These methods often utilize simple heating and relatively quick reactions, followed by purification techniques such as preparative thin-layer chromatography (TLC) on silica gel .
Chemical Reactions Analysis
Types of Reactions
2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atoms, yielding the corresponding hydrocarbon.
Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, potassium thiocyanate for thiocyanation, and various organometallic reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromomethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, its derivatives can bind to dopamine receptors, modulating their activity and influencing neurological pathways . The bromomethyl groups play a crucial role in these interactions, facilitating binding through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromobutyl)isoindoline-1,3-dione: Shares the isoindoline-1,3-dione core but lacks the phenoxybutyl side chain.
N-isoindoline-1,3-diones: A broader class of compounds with diverse substitution patterns on the isoindoline-1,3-dione scaffold.
Uniqueness
2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of bromomethyl groups enhances its potential for further functionalization and interaction with biological targets .
Properties
Molecular Formula |
C20H19Br2NO3 |
---|---|
Molecular Weight |
481.2 g/mol |
IUPAC Name |
2-[4-[3,5-bis(bromomethyl)phenoxy]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H19Br2NO3/c21-12-14-9-15(13-22)11-16(10-14)26-8-4-3-7-23-19(24)17-5-1-2-6-18(17)20(23)25/h1-2,5-6,9-11H,3-4,7-8,12-13H2 |
InChI Key |
ZMYQEHVMRFGTPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=CC(=CC(=C3)CBr)CBr |
Origin of Product |
United States |
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